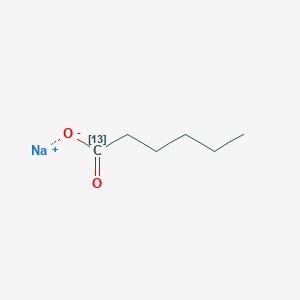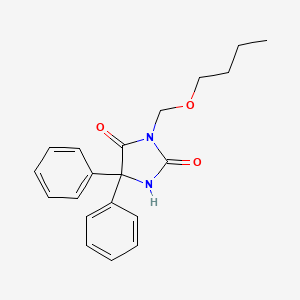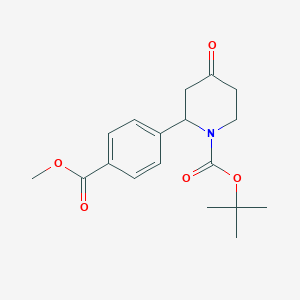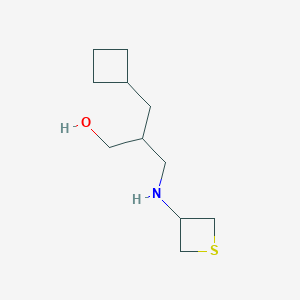
Sodium hexanoate-1-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hexanoate-1-13C is a labeled compound where the carbon-13 isotope is incorporated into the hexanoate structureThe molecular formula for this compound is C5(13C)H11NaO2, and it has a molecular weight of 139.13 . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: Sodium hexanoate-1-13C can be synthesized by reacting hexanoic acid-1-13C with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the hexanoic acid-1-13C is neutralized by sodium hydroxide to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled hexanoic acid as a starting material. The process is similar to laboratory synthesis but scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Sodium hexanoate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexanoic acid-1-13C.
Reduction: Reduction reactions can convert it back to hexanoic acid-1-13C.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other electrophiles can be used in substitution reactions.
Major Products:
Oxidation: Hexanoic acid-1-13C.
Reduction: Hexanoic acid-1-13C.
Substitution: Various substituted hexanoates depending on the electrophile used.
科学研究应用
Sodium hexanoate-1-13C is extensively used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of labeled compounds for various industrial processes and quality control
作用机制
The mechanism of action of sodium hexanoate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding metabolic processes, enzyme activities, and the fate of carbon atoms in various biochemical pathways .
相似化合物的比较
Sodium hexanoate: The non-labeled version of sodium hexanoate-1-13C.
Sodium butanoate-1-13C: Another labeled compound with a shorter carbon chain.
Sodium octanoate-1-13C: A labeled compound with a longer carbon chain
Uniqueness: this compound is unique due to its specific labeling with carbon-13 at the first carbon position. This makes it particularly useful for detailed metabolic studies and NMR spectroscopy, providing insights that are not possible with non-labeled or differently labeled compounds .
属性
分子式 |
C6H11NaO2 |
|---|---|
分子量 |
139.13 g/mol |
IUPAC 名称 |
sodium;(113C)hexanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i6+1; |
InChI 键 |
UDWXLZLRRVQONG-NWZHYJCUSA-M |
手性 SMILES |
CCCCC[13C](=O)[O-].[Na+] |
规范 SMILES |
CCCCCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)



![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
